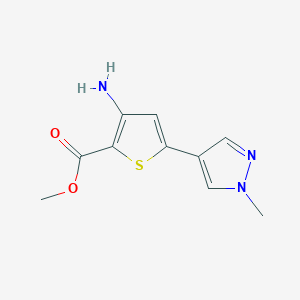

Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-amino-5-(1-methylpyrazol-4-yl)thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-13-5-6(4-12-13)8-3-7(11)9(16-8)10(14)15-2/h3-5H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRPLRJGMSXIDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC(=C(S2)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the thiophene ring followed by the introduction of the pyrazole and carboxylate groups. Common synthetic routes include:

Thiophene Synthesis: The thiophene ring can be synthesized through the reaction of 1,4-diketones with Lawesson's reagent.

Pyrazole Introduction: The pyrazole ring is introduced through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone.

Carboxylate Formation: The carboxylate group is introduced through esterification reactions using methanol and a carboxylic acid derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: Substitution reactions at the thiophene or pyrazole rings can introduce various functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxo derivatives of the thiophene ring.

Reduction Products: Amines and other reduced derivatives.

Substitution Products: Derivatives with various functional groups introduced at the thiophene or pyrazole rings.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activity, including antimicrobial and antifungal properties.

Medicine: The compound and its derivatives are being explored for their medicinal properties

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the derivatives involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituents:

Key Observations :

- Steric Effects : The tert-butyl group in the tert-butyl derivative increases steric bulk, which may reduce solubility but improve metabolic stability .

- Biological Relevance: The phenylamino and cyclohexylcarbamoyl groups in compound 16 contribute to its antimicrobial activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for bioactivity .

Key Observations :

Key Observations :

- Antimicrobial activity in compound 16 correlates with polar substituents (e.g., phenylamino), emphasizing the role of hydrogen-bonding interactions .

Biological Activity

Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate (CAS: 2225137-12-0) is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C₉H₉N₃O₂S

- Molecular Weight : 223.25 g/mol

- Structure : The compound features a thiophene ring substituted with an amino group and a pyrazole moiety, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties.

-

Cell Proliferation Inhibition :

- Research has shown that this compound can inhibit cell proliferation across various cancer cell lines. For instance, it demonstrated potent anti-proliferative effects against human B-cell lymphoma (BJAB) cells, with an observed cell cycle arrest at the G0/G1 phase .

- A related study highlighted that similar compounds exhibited IC₅₀ values in the low micromolar range, indicating strong inhibitory activity against tumor cells .

- Mechanism of Action :

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Studies have indicated that derivatives can significantly inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro and in vivo models . This suggests potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|

| Anticancer | BJAB (B-cell lymphoma) | Low µM | Cell cycle arrest at G0/G1 phase |

| Anticancer | HeLa (cervical cancer) | Not specified | Tubulin polymerization inhibition |

| Anti-inflammatory | LPS-stimulated cells | 10 mM | Inhibition of TNF-alpha release |

Case Study Insights

- In Vivo Studies : In animal models, this compound was well-tolerated and showed oral bioavailability, making it a candidate for further development in cancer therapies .

- Structure-Activity Relationship (SAR) : The SAR analysis indicates that modifications to the pyrazole and thiophene rings can enhance biological activity, guiding future synthesis of more potent derivatives .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxylate, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, thiophene-2-carboxylate derivatives are often prepared by reacting intermediates (e.g., methyl propionate or ethyl bromoacetate) in ethanol under reflux, followed by cooling, filtration, and crystallization from solvents like DMF or ethanol/water mixtures. Yields typically range from 60–75%, with purity confirmed by melting points (e.g., 140–141°C) . Optimization includes controlling stoichiometry, solvent polarity, and reaction time.

Q. How are spectroscopic techniques (IR, NMR, and mass spectrometry) employed to characterize this compound?

- Methodology :

- IR spectroscopy : Identifies functional groups such as amino (-NH₂, ~3300–3400 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) .

- ¹H NMR : Signals at δ 6.6–7.2 ppm correspond to aromatic protons, while methyl groups (e.g., pyrazole-CH₃) appear at δ 2.3–2.5 ppm. Exchangeable NH₂ protons are observed as broad signals at δ ~6.6 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 267.73 for the parent compound) confirm molecular weight, while fragmentation patterns validate structural motifs .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve reaction efficiency for thiophene derivatives?

- Methodology : Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances yields by promoting uniform heating. For instance, ethyl bromoacetate derivatives synthesized under microwave conditions show improved regioselectivity and reduced side products. This method is particularly effective for cyclization reactions involving thiophene cores .

Q. What strategies enable functionalization of the thiophene ring to enhance bioactivity or material properties?

- Methodology :

- Pd-catalyzed cross-coupling : Introduces aryl or heteroaryl groups at the 3-position of the thiophene ring, enabling structural diversity .

- Hydroxy-based transformations : The hydroxyl group at the 3-position can be methylated (using methyl iodide) or converted to esters/ethers, altering electronic properties for applications in catalysis or photophysics .

Q. How do computational methods (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO), charge distribution, and reaction pathways. For example, DFT studies on related thiophene derivatives reveal how electron-withdrawing groups (e.g., -NO₂) stabilize intermediates in cyclization reactions .

Q. What crystallographic approaches determine the molecular structure and intermolecular interactions in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with software like SHELXL (for refinement) and ORTEP-3 (for visualization) resolves bond lengths, angles, and packing motifs. For instance, monoclinic crystals (space group P21/c) with unit cell parameters (a = 6.0686 Å, b = 18.6887 Å) reveal hydrogen-bonding networks critical for stability .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in spectral data between synthetic batches?

- Methodology : Cross-validate using complementary techniques:

- ¹³C NMR confirms carbon environments (e.g., ester carbonyl at δ ~165 ppm).

- HPLC assesses purity (>98%) and identifies impurities from side reactions .

- Repeat experiments under controlled conditions (e.g., inert atmosphere) minimize oxidation or hydrolysis artifacts .

Q. What intermolecular interactions (e.g., hydrogen bonding, π-stacking) are critical for crystal packing, and how do they influence material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.